1H and 13C NMR spectra characterization of 1,3-Dioxane, 2-ethynyl-
1H and 13C NMR spectra characterization of 1,3-Dioxane, 2-ethynyl-
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Characterization of 2-Ethynyl-1,3-Dioxane
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characterization of 2-ethynyl-1,3-dioxane, a molecule featuring a terminal alkyne functionality appended to a six-membered heterocyclic ring.
This document is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret the NMR spectra of this and structurally related compounds. We will move beyond a mere cataloging of peaks to explain the causal relationships between the molecule's three-dimensional structure, its electronic environment, and the resulting NMR spectral features. The protocols and interpretations presented herein are grounded in established principles and validated experimental practices, ensuring both trustworthiness and scientific rigor.
Molecular Structure and Conformation
The interpretation of the NMR spectra of 2-ethynyl-1,3-dioxane is intrinsically linked to its structural and conformational properties. The 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. This conformation renders the protons on the ring diastereotopic, meaning the axial and equatorial positions are chemically and magnetically non-equivalent. This non-equivalence is a critical factor that gives rise to the complexity and richness of the ¹H NMR spectrum.
The presence of the sp-hybridized ethynyl group at the C2 position introduces specific electronic effects that influence the chemical shifts of nearby nuclei. The acetylenic proton itself provides a distinct signature, while the triple bond's magnetic anisotropy can affect the shielding of adjacent protons.
Caption: Molecular structure of 2-ethynyl-1,3-dioxane with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-ethynyl-1,3-dioxane is anticipated to show distinct signals corresponding to the ethynyl proton and the three unique sets of protons on the dioxane ring (at positions C2, C4/C6, and C5). Due to the symmetry of the molecule, the protons on C4 and C6 are chemically equivalent.
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H-2 (Methine Proton): The proton at the C2 position is an acetal proton, situated between two oxygen atoms. This environment results in significant deshielding, placing its resonance downfield. It is expected to appear as a singlet, though a small long-range coupling to the acetylenic proton (⁴J) might be observed.
-
H-β (Ethynyl Proton): The terminal acetylenic proton resides in a unique electronic environment and typically resonates in a specific region of the spectrum. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.
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H-4/H-6 (Methylene Protons): These protons are adjacent to an oxygen atom, causing them to be deshielded relative to the H-5 protons. Due to the chair conformation, the axial (Hₐ) and equatorial (Hₑ) protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal coupling (²J) to each other and vicinal coupling (³J) to the H-5 protons.
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H-5 (Methylene Protons): These are the most upfield protons in the ring system, being furthest from the electron-withdrawing oxygen atoms.[1] Like the H-4/H-6 protons, the axial and equatorial H-5 protons are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns due to geminal and vicinal couplings to the H-4 and H-6 protons.[1] For the parent 1,3-dioxane, this signal appears as a quintet, but the substitution at C2 may induce more complex second-order effects.[1]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
C-2 (Acetal Carbon): This carbon is bonded to two oxygen atoms and the ethynyl group. The strong deshielding effect of the two oxygens will shift this signal significantly downfield, a characteristic feature of acetal carbons.[2]
-
C-4/C-6 (Methylene Carbons): These equivalent carbons are bonded to one oxygen atom, resulting in a downfield shift compared to a standard alkane but upfield from the C-2 carbon. In the parent 1,3-dioxane, this signal appears around 66.9 ppm.[2]
-
C-5 (Methylene Carbon): This carbon is the most shielded of the ring carbons, and its resonance will be the most upfield among the dioxane carbons. In the parent molecule, this signal is found at approximately 26.6 ppm.[2]
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C-α and C-β (Alkynyl Carbons): The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the range of 65-90 ppm.[3] The quaternary carbon (C-α) attached to the ring will typically have a lower intensity signal compared to the protonated terminal carbon (C-β).[4]
Predicted NMR Data Summary
The following table summarizes the anticipated chemical shifts (δ) and multiplicities for 2-ethynyl-1,3-dioxane. Note that exact values can vary based on the solvent and spectrometer frequency. The ranges are based on data for 1,3-dioxane and related structures.[1][2]
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| H-2 | 4.9 - 5.2 | s | 90 - 95 |
| H-4/H-6 (ax/eq) | 3.7 - 4.2 | m | 65 - 70 |
| H-5 (ax/eq) | 1.5 - 2.0 | m | 25 - 30 |
| H-β (ethynyl) | 2.4 - 2.8 | s | 75 - 85 (C-β) |
| C-α (ethynyl) | - | - | 70 - 80 (C-α) |
Experimental Protocol: Data Acquisition and Sample Preparation
Achieving high-quality, reproducible NMR spectra requires meticulous attention to both sample preparation and the selection of acquisition parameters. This section provides a field-proven, self-validating protocol.
Part 1: NMR Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]
-
Material Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 2-ethynyl-1,3-dioxane for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio (S/N).[7][8]
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Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic molecules.[8]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[8][9] Gentle swirling or brief sonication can aid dissolution. Ensure no solid particles remain.
-
Filtration and Transfer: To remove any dust or undissolved particulates, which can interfere with magnetic field shimming, filter the solution. Draw the solution into a Pasteur pipette plugged with a small piece of clean cotton or glass wool and transfer it into a high-quality, clean NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[6]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Part 2: Spectrometer Setup and Data Acquisition
The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and S/N. The following are recommended starting parameters for a 400 or 500 MHz spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Pulse Width (Flip Angle): A 30° or 45° pulse is recommended. This provides a good balance between signal intensity and ensuring that spin-lattice relaxation (T₁) is not a limiting factor, allowing for shorter recycle times.[10]
-
Spectral Width (SW): Set to approximately 12-16 ppm to ensure all proton signals are captured.[11]
-
Acquisition Time (AQ): A value of 3-4 seconds is generally sufficient to provide good digital resolution for small molecules.[10][12]
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans (NS): Typically 8 to 16 scans are adequate for achieving a good S/N for a sample of this concentration. Co-adding a minimum of 8 scans helps reduce artifacts.[12]
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[13]
-
Pulse Width (Flip Angle): A 30° pulse is often optimal for ¹³C NMR to avoid saturation of quaternary carbons, which can have long T₁ relaxation times.[10][13]
-
Spectral Width (SW): Set to a wide range, typically 200-220 ppm, to cover the full range of possible carbon chemical shifts.[11]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.[13]
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[13]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve the desired S/N.
Conclusion
The comprehensive characterization of 2-ethynyl-1,3-dioxane by ¹H and ¹³C NMR spectroscopy is a powerful demonstration of NMR's utility in structural elucidation. By understanding the interplay between the molecule's rigid chair conformation, the diastereotopicity of its ring protons, and the electronic influence of the ethynyl substituent, a detailed and unambiguous assignment of all signals can be achieved. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring that the resulting spectra are both reliable and richly informative. This foundational knowledge is directly applicable to a wide range of substituted dioxane systems and other complex organic molecules encountered in research and development.
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